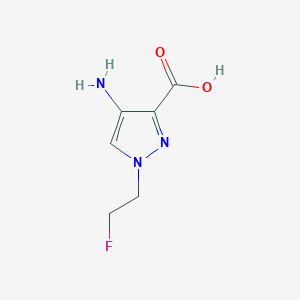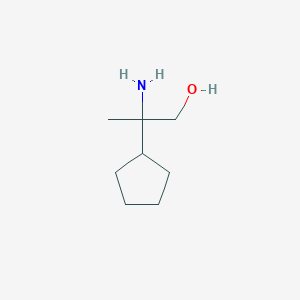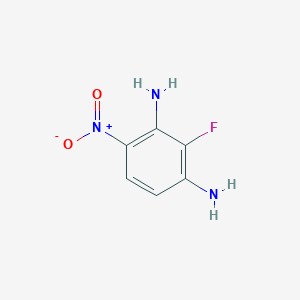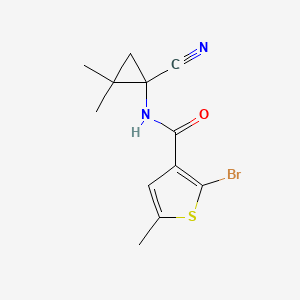![molecular formula C26H22FN3O2 B2733151 8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-86-8](/img/structure/B2733151.png)
8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinolines. It has been widely studied for its potential use in scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinoline derivatives, including compounds with structures similar to 8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, have been synthesized and characterized for various applications. These compounds are known for their efficient fluorescence properties, making them useful in biochemistry and medicine for studying biological systems, especially as DNA fluorophores. Their structural modifications can lead to potential applications as antioxidants and radioprotectors due to their ability to interact with biological molecules in specific ways (Aleksanyan & Hambardzumyan, 2013).
Molecular Docking and Anti-inflammatory Studies
Synthesis of quinoline analogs has also led to in-vitro anti-inflammatory studies and molecular docking analyses. Such research is crucial for developing new therapeutic agents that can interact with specific biological targets, leading to potential treatments for inflammation-related conditions (Sureshkumar et al., 2017).
Estrogen Receptor Ligands
The synthesis of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor highlights the compound's utility in therapeutic applications. By modifying the quinoline structure, researchers aim to develop compounds that can selectively interact with estrogen receptors, offering a pathway to targeted treatments for hormone-related disorders (Kasiotis, Fokialakis, & Haroutounian, 2006).
Photoluminescence Applications
The study of quinoxaline derivatives, closely related to the quinoline structure, demonstrates their potential as chromophores for photoluminescence applications. These compounds, due to their electronic structure and ability to undergo specific reactions, can be used in developing materials with desirable photoluminescent properties (Mancilha et al., 2006).
Antioxidant Activities
Quinoline derivatives have been explored for their antioxidant activities. Their structures enable them to quench radicals and inhibit DNA oxidation, making them potential candidates for antioxidant therapy. The presence of electron-donating groups can enhance these effects, offering insights into designing more effective antioxidants (Xi & Liu, 2015).
Propiedades
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-21-11-12-24-22(14-21)26-23(25(28-29-26)18-7-9-19(27)10-8-18)16-30(24)15-17-5-4-6-20(13-17)31-2/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCQWSKSUGQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)


![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
![(E)-4-(Dimethylamino)-N-[(2S)-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-enamide](/img/structure/B2733074.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2733075.png)





![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)